Lipophilicity (LogP) Comparison: Asymmetric vs. Mono-Methoxy Analogs
(2-methoxybenzyl)(3-methoxybenzyl)amine exhibits a LogP of 2.50, which is significantly higher than the LogP of the mono-substituted precursor 2-methoxybenzylamine (LogP = 1.85) [1]. This difference, attributable to the addition of a second aromatic ring and methoxy group, indicates substantially increased lipophilicity. The increased LogP value is a critical parameter that influences membrane permeability and solubility, distinguishing it from simpler, more polar benzylamine building blocks.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.50 |
| Comparator Or Baseline | 2-methoxybenzylamine (LogP = 1.85) [1] |
| Quantified Difference | Δ LogP = +0.65 |
| Conditions | Calculated partition coefficient (octanol/water) based on atom contribution method. |
Why This Matters
Higher LogP suggests improved blood-brain barrier (BBB) permeability for CNS-targeted projects but also decreased aqueous solubility, which must be considered for in vitro assay design.
- [1] Molbase. 2-Methoxybenzylamine. Retrieved from https://m.molbase.com/. View Source
